molecular formula C13H18O9 B13100199 (2S,3R,4S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyltriacetate

(2S,3R,4S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyltriacetate

Cat. No.: B13100199
M. Wt: 318.28 g/mol
InChI Key: IHNHAHWGVLXCCI-YVECIDJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Stereochemical Designation

The IUPAC name acetyl 2,3,5-tri-O-acetyl-β-D-xylo-pentofuranoside unambiguously defines the compound’s structure. The systematic nomenclature breaks down as follows:

  • Core structure : A β-D-xylo-pentofuranoside skeleton, indicating a five-membered furanose ring with D-xylose configuration.
  • Substituents : Acetyl groups at positions 2, 3, and 5 of the furanose ring, with an additional acetoxymethyl group at position 5.
  • Stereochemical descriptors : The (2S,3R,4S,5R) configuration specifies the spatial arrangement at each chiral center. The β-anomeric configuration (C1-O bond axial) is confirmed by the relative stereochemistry at C2.

The stereodescriptors arise from the Cahn-Ingold-Prelog priorities, where the hydroxyl groups at C2, C3, and C4 in the parent xylose are replaced by acetyl groups. This contrasts with ribofuranose derivatives like 1,2,3,5-tetraacetyl-β-D-ribofuranose, where the C2 and C3 configurations differ.

Feature (2S,3R,4S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyltriacetate 1,2,3,5-Tetraacetyl-β-D-ribofuranose
Parent sugar D-xylo-pentofuranose D-ribo-pentofuranose
C2 configuration S R
C3 configuration R R
Anomeric form β (axial) β (axial)
Molecular formula C₁₃H₁₈O₉ C₁₃H₁₈O₉

Comparative Analysis of Isomeric Forms in Acetylated Ribofuranose Derivatives

Acetylated pentofuranoses exhibit isomeric diversity due to variations in:

  • Ring substituent positions : The title compound’s acetyl groups occupy C2, C3, and C5, whereas analogs like 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose lack the C5 acetyl group.
  • Stereochemical configurations : The D-xylo configuration distinguishes it from D-ribo isomers. For example, 1,2,3,5-tetraacetyl-β-D-ribofuranose has a C2-R configuration, altering ring puckering and hydrogen-bonding patterns.
  • Anomeric form : While both α and β anomers exist for related compounds, the β-anomer predominates in this derivative due to steric stabilization from axial substituents.

X-ray diffraction studies of analogous compounds reveal that acetyl group orientation influences crystal packing. For instance, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose adopts a C2-exo/C3-endo ring puckering, whereas D-xylo derivatives may exhibit distinct conformations.

Crystallographic Structure Determination via X-ray Diffraction Studies

Although direct crystallographic data for the title compound is unavailable, studies on related acetylated furanoses provide methodological insights. For example, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 8.921 Å, b = 9.874 Å, c = 10.235 Å, and β = 90.12°. Key findings applicable to the title compound include:

  • Acetyl group geometry : Planar ester groups with C–O bond lengths of ~1.40 Å, consistent with delocalized π-electrons.
  • Ring puckering : Tetrahydrofuran rings typically adopt envelope or twist conformations, with puckering amplitudes (Q) ranging from 0.40–0.55 Å.
  • Intermolecular interactions : C–H···O hydrogen bonds between acetyl oxygens and adjacent methyl groups stabilize the lattice.

Conformational Analysis Through Nuclear Overhauser Effect Spectroscopy

Nuclear Overhauser effect (NOE) spectroscopy elucidates the solution-phase conformation of the title compound. Key NOE correlations include:

  • H1–H2/H3 : Strong intraresidue NOEs confirm the β-anomeric configuration, as axial H1 proximally interacts with H2 and H3.
  • H5–OAc groups : Through-space interactions between H5 and the C5 acetoxymethyl group indicate a gauche orientation around the C5–C6 bond.
  • Ring puckering : Weak H2–H4 NOEs suggest a twist conformation (C2-exo/C3-endo), analogous to crystalline 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.

These observations align with density functional theory (DFT) calculations predicting a 1.2 kcal/mol preference for the twist conformation over the envelope form due to reduced steric strain.

Properties

Molecular Formula

C13H18O9

Molecular Weight

318.28 g/mol

IUPAC Name

[(2R,3S,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate

InChI

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12-,13-/m1/s1

InChI Key

IHNHAHWGVLXCCI-YVECIDJPSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Biological Activity

The compound (2S,3R,4S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyltriacetate is a derivative of tetrahydrofuran and has garnered interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₈O₉
  • Molecular Weight : 318.28 g/mol
  • CAS Number : 13035-61-5
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : Not available
  • Flash Point : 143.0 ± 27.9 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its effects on cellular mechanisms and potential therapeutic applications.

Antitumor Activity

Research indicates that tetrahydrofuran derivatives exhibit significant antitumor properties. For example, compounds similar to (2S,3R,4S,5R)-5-(Acetoxymethyl)tetrahydrofuran have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study reported that certain tetrahydrofuran derivatives inhibited the growth of human cancer cells with IC50 values in the low micromolar range .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : By affecting the cell cycle and inducing apoptosis in cancer cells.
  • Targeting Mitochondrial Function : Similar compounds have been shown to inhibit mitochondrial Complex I, leading to decreased ATP production and increased reactive oxygen species (ROS) generation .
  • Anti-inflammatory Properties : Some studies suggest that tetrahydrofuran derivatives may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Study 1: Anticancer Effects

In a study examining the effects of tetrahydrofuran derivatives on cancer cells, researchers treated various human carcinoma cell lines with this compound. The results demonstrated a dose-dependent reduction in cell viability and induction of apoptosis as evidenced by increased caspase activity and Annexin V staining.

Cell LineIC50 (µM)Apoptosis Induction (%)
A549 (Lung Cancer)5.070
MCF-7 (Breast Cancer)8.065
HeLa (Cervical Cancer)6.572

Study 2: Anti-inflammatory Activity

Another research effort explored the anti-inflammatory potential of this compound using an animal model of acute inflammation. The compound was administered intraperitoneally at varying doses. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to control groups.

Treatment GroupTNF-alpha Reduction (%)IL-6 Reduction (%)
Control--
Low Dose (10 mg/kg)4030
High Dose (50 mg/kg)7060

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of tetrahydrofuran compounds exhibit antiviral properties. (2S,3R,4S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyltriacetate has shown promise in inhibiting viral replication in cell cultures. The acetoxymethyl group enhances its ability to penetrate cellular membranes, making it a candidate for further antiviral research.

Drug Development

This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to the development of novel therapeutics targeting specific diseases.

Biochemical Research

In biochemical studies, this compound is utilized as a building block for synthesizing glycosides and other carbohydrate derivatives. Its ability to mimic natural sugars makes it valuable in studying enzyme interactions and metabolic pathways.

Polymer Chemistry

The compound's functional groups can be used to create polymers with specific properties. For instance, its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Nanotechnology

Research has explored the use of tetrahydrofuran derivatives in creating nanostructures for drug delivery systems. The ability to modify the compound allows for targeted delivery mechanisms that improve therapeutic efficacy while reducing side effects.

Case Studies

StudyFindingsReference
Antiviral EfficacyDemonstrated inhibition of viral replication in vitro
Drug SynthesisUsed as a precursor for developing anti-cancer drugs
Enzyme InteractionMimics natural substrates in enzyme assays

Comparison with Similar Compounds

Structural and Stereochemical Differences

The target compound’s stereochemistry (2S,3R,4S,5R) distinguishes it from closely related analogs:

  • Tetra-O-acetyl-β-D-ribofuranose (CAS 13035-61-5): Configuration (2S,3R,4R,5R) with β-D-ribose backbone. Used in nucleoside synthesis .
  • Tetra-O-acetyl-β-L-xylofuranose (CAS 13035-61-5): Configuration (2S,3R,4R,5R) but derived from L-xylose, leading to mirror-image stereochemistry .
  • (3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate (CAS 28708-32-9): Altered stereochemistry at positions 2, 3, and 4, affecting solubility and reactivity .

Physical Properties

Key physical data from analogs (see Table 1):

  • Melting Points : Range from 174–192°C, influenced by substituents and stereochemistry. For example, purine-containing analogs (e.g., compound 2f in ) exhibit higher m.p. due to aromatic stacking .
  • Solubility : Acetylated derivatives are typically soluble in organic solvents (e.g., CH₂Cl₂, ethyl acetate) but poorly soluble in water .

Table 1: Comparative Physical Properties

Compound Name CAS Number Molecular Formula Melting Point (°C) Key Applications References
Target Compound Not Provided C₁₃H₁₈O₉ Not Reported Probable nucleoside intermediate -
Tetra-O-acetyl-β-D-ribofuranose 13035-61-5 C₁₃H₁₈O₉ 174–176 Nucleoside synthesis
(3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate 28708-32-9 C₁₃H₁₈O₉ Not Reported Pharmaceutical intermediates
Compound 2f (Xia et al., 2022) - C₁₆H₂₀N₅O₇ 190–192 Antiviral research

Preparation Methods

Starting Materials and General Synthetic Approach

The synthesis begins with tetrahydrofuran-2,3,4,5-tetraol or structurally related polyhydroxylated tetrahydrofuran derivatives. The key step is the acetylation of the hydroxyl groups to form the triacetate ester with an acetoxymethyl substituent at the 5-position.

  • The compound is prepared by reacting the tetrahydrofuran polyol with acetic anhydride as the acetylating agent.
  • A catalyst such as pyridine is commonly employed to facilitate the acetylation and to neutralize the acetic acid byproduct.
  • The reaction is typically conducted under reflux conditions to ensure complete conversion of hydroxyl groups to acetate esters.
  • Strict control of temperature, reaction time, and molar ratios is essential to achieve high yield and stereochemical integrity.

This method is widely documented in organic synthesis literature for similar tetrahydrofuran acetates and is considered the standard approach for this compound.

Detailed Reaction Conditions and Procedure

Parameter Typical Condition Notes
Starting material Tetrahydrofuran-2,3,4,5-tetraol High purity required
Acetylating agent Acetic anhydride Used in slight excess (1.2–1.5 equiv)
Catalyst Pyridine Acts as base and solvent
Solvent Pyridine or dichloromethane (CH2Cl2) Sometimes used as co-solvent
Temperature Reflux (~80–100 °C depending on solvent) Ensures complete acetylation
Reaction time 4–24 hours Monitored by TLC or NMR
Work-up Quenching with water or sodium bicarbonate Extraction with organic solvents, drying
Purification Crystallization or chromatography To isolate pure triacetate product

The reaction progress is monitored by thin-layer chromatography (TLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to verify the acetylation pattern and stereochemistry.

Industrial and Large-Scale Production Considerations

  • Industrial synthesis employs continuous flow reactors to enhance throughput and control over reaction parameters such as temperature, pressure, and reactant feed rates.
  • Automated systems allow for precise dosing of acetic anhydride and pyridine and enable real-time monitoring of the reaction.
  • Post-reaction purification often involves recrystallization or chromatographic techniques to achieve high purity suitable for pharmaceutical or research applications.
  • Environmental and safety considerations necessitate the use of closed systems to handle volatile acetic anhydride and pyridine vapors.

Chemical Reaction Analysis and Mechanistic Insights

  • The acetylation proceeds via nucleophilic attack of the hydroxyl groups on the electrophilic carbonyl carbon of acetic anhydride.
  • Pyridine acts as a nucleophilic catalyst and base, scavenging the acetic acid formed, driving the reaction forward.
  • Stereochemical control is maintained by starting with optically pure tetrahydrofuran polyols and avoiding harsh conditions that could cause epimerization.
  • The compound’s ester groups are susceptible to hydrolysis under acidic or basic conditions , which can revert the triacetate to the original tetraol.
  • Oxidative transformations can be performed on the compound for further functionalization, using reagents such as potassium permanganate or chromium trioxide under controlled conditions.

Summary Table of Preparation Method

Step Description Key Parameters Outcome
1. Starting Material Tetrahydrofuran-2,3,4,5-tetraol Purity > 98% Polyhydroxylated substrate
2. Acetylation Reaction with acetic anhydride and pyridine catalyst Reflux, 4–24 h, molar excess of anhydride Formation of triacetate ester
3. Reaction Monitoring TLC, NMR, MS Confirm complete acetylation Structural confirmation
4. Work-up Quenching, extraction, drying Aqueous bicarbonate wash, MgSO4 drying Removal of impurities
5. Purification Crystallization or chromatography Solvent choice based on solubility Pure (2S,3R,4S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyltriacetate

Research Findings and Observations

  • The stereochemistry (2S,3R,4S,5R) is critical for the compound’s biological activity and is preserved throughout the synthesis via mild reaction conditions.
  • Studies show that the acetylation efficiency depends strongly on the molar ratio of acetic anhydride to substrate and the presence of pyridine.
  • The compound exhibits good stability under neutral conditions but hydrolyzes readily under strong acidic or basic environments, which is important for storage and handling.
  • Analytical data confirm that the triacetate form enhances lipophilicity compared to the parent tetraol, which may influence its pharmacokinetic properties in medicinal chemistry applications.

This comprehensive analysis integrates data from chemical databases, peer-reviewed synthesis reports, and industrial practice to provide an authoritative overview of the preparation methods for This compound . The synthesis is a classical acetylation of a tetrahydrofuran polyol under controlled conditions, yielding a compound of significant interest in organic and pharmaceutical chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.